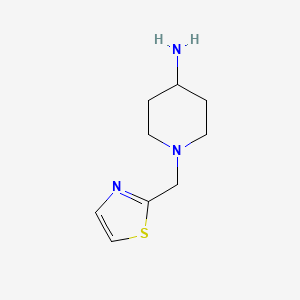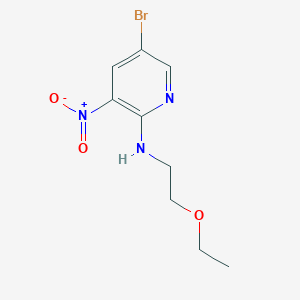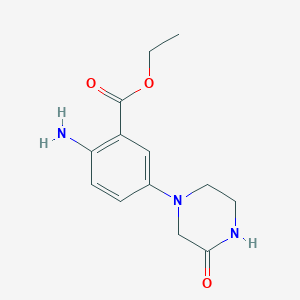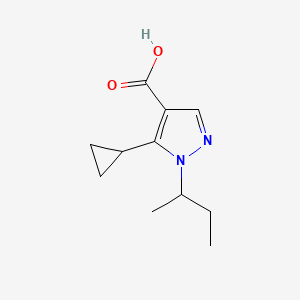
1-(3-Bromopyridin-2-yl)piperidin-4-one
Vue d'ensemble
Description
“1-(3-Bromopyridin-2-yl)piperidin-4-one” is a compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines can be synthesized through various intra- and intermolecular reactions . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
This compound is a valuable precursor in synthesizing various piperidine derivatives, which are crucial in medicinal chemistry. Researchers utilize it to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives find extensive applications in developing pharmaceuticals, given their presence in over twenty classes of drugs .
Pharmacological Applications
“1-(3-Bromopyridin-2-yl)piperidin-4-one” serves as a building block for drugs due to its piperidine moiety. Piperidine derivatives exhibit a wide range of pharmacological activities, including analgesic, antimalarial, antitubercular, and antidiabetic properties. The compound’s versatility allows for the exploration of new therapeutic agents .
Biological Activity Studies
The bromopyridinyl group in the compound can be leveraged to synthesize molecules with potential biological activity. It’s often used in the discovery and biological evaluation of new drugs, particularly in the modulation of benzo[d]imidazole-2-one derivatives, which are studied for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release .
Chemical Synthesis Research
In chemical synthesis, this compound is used for its reactivity with various functional groups. It’s involved in multicomponent reactions, cyclization, and amination processes, which are fundamental in creating complex molecules for further study or application in material science .
Material Science Applications
The structural features of “1-(3-Bromopyridin-2-yl)piperidin-4-one” make it a candidate for designing materials with specific properties. Its incorporation into polymers or other materials could potentially alter their physical properties, such as thermal stability or electrical conductivity .
Life Science Research
In life sciences, the compound is used to study cell signaling pathways and protein interactions. Its derivatives may act as probes or inhibitors, providing insights into cellular processes and mechanisms .
Catalyst Development
The compound’s structure is conducive to modifications that can lead to the development of new catalysts. These catalysts could be used in organic synthesis, potentially improving reaction efficiency and selectivity .
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-bromopyridin-2-yl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLYVCAVLYNGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopyridin-2-yl)piperidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine](/img/structure/B1444919.png)
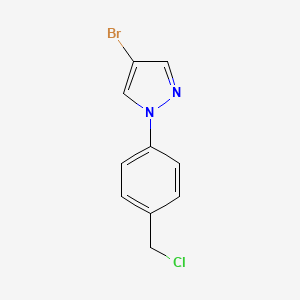
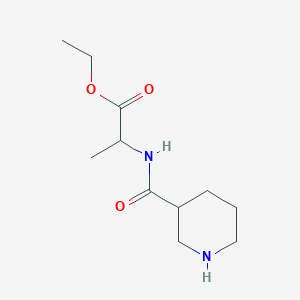

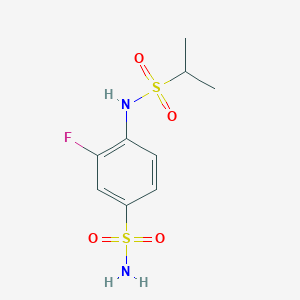
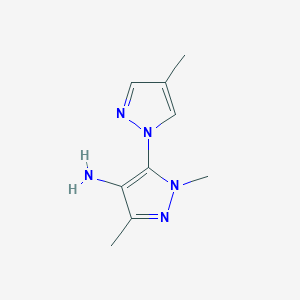
![4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline](/img/structure/B1444930.png)

![3-[(6-Chloropyrimidin-4-yl)amino]propanamide](/img/structure/B1444932.png)

